2-(5-Methoxy-1-methyl-3-indolyl)acetic Acid

Description

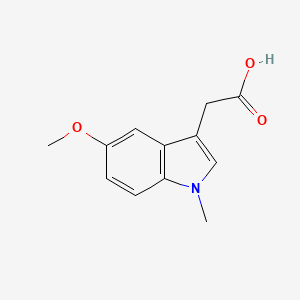

2-(5-Methoxy-1-methyl-3-indolyl)acetic acid is a substituted indole derivative characterized by a methoxy group at the 5-position, a methyl group at the 1-position, and an acetic acid moiety at the 3-position of the indole ring. This structural configuration confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and drug discovery. Indole derivatives are widely studied due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroregulatory effects.

Properties

IUPAC Name |

2-(5-methoxy-1-methylindol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-13-7-8(5-12(14)15)10-6-9(16-2)3-4-11(10)13/h3-4,6-7H,5H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLXXUFKUMSMBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)OC)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60324057 | |

| Record name | (5-Methoxy-1-methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7510-15-8 | |

| Record name | 5-Methoxy-1-methyl-1H-indole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7510-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 405601 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007510158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC405601 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5-Methoxy-1-methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methoxy-1-methyl-3-indolyl)acetic acid typically involves the condensation of indole derivatives with acetic acid. One common method includes the reaction of N-acylindole with acetic anhydride, followed by oxidation with silver oxide to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The process involves rigorous control of reaction conditions such as temperature, pH, and the use of catalysts to optimize the production efficiency .

Chemical Reactions Analysis

Electrophilic Substitution on the Indole Ring

The methoxy group at C5 activates the benzene ring of the indole core, directing electrophilic substitution to positions C4 and C7 due to resonance effects . Examples include:

| Reaction Type | Reagents/Conditions | Expected Position | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C4 or C7 | |

| Halogenation | NBS (N-bromosuccinimide), H₂SO₄ | C7 | |

| Formylation | Vilsmeier-Haack reagent (POCl₃, DMF) | C7 |

Key Findings :

-

Methoxy activation enables regioselective substitution at C7 in 4,6-dimethoxyindoles .

-

Steric hindrance from the N1 methyl group may reduce reactivity at C2 and C3 .

Oxidation Reactions

The indole ring undergoes oxidation under harsh conditions or with enzymatic activity:

Hypochlorous Acid (HOCl) Interaction

-

Reacts with HOCl (generated by myeloperoxidase) to form oxidized products, inhibiting chlorination activity .

-

Proposed mechanism: HOCl oxidizes the indole ring, forming N-chloroamines or ring-opened derivatives .

Enzymatic Oxidation

-

Acts as a substrate for cyclooxygenase (COX), undergoing peroxidation to form prostaglandin-like metabolites .

Carboxylic Acid Functional Group Reactions

The acetic acid moiety participates in typical carboxylic acid transformations:

Example Synthesis :

-

Amide Formation : Reacting with 2,3-dihydro-1H-inden-4-amine via EDC/HOBt coupling yields N-(2-(1-((2,3-dihydro-1H-inden-4-ylcarbamoyl)methyl)-1H-indol-3-yl)ethyl)benzamide analogs .

Biological Redox Interactions

-

Myeloperoxidase Inhibition : Competes with chloride ions for the enzyme’s active site, reducing HOCl production (IC₅₀ = 5.0 µM) .

-

COX/LOX Modulation : The acetic acid group facilitates binding to cyclooxygenase, influencing prostanoid biosynthesis .

Structural Stability and Degradation

Scientific Research Applications

2-(5-Methoxy-1-methyl-3-indolyl)acetic acid has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various indole derivatives.

Biology: Acts as a plant growth regulator, influencing cell elongation and division.

Medicine: Investigated for its potential anti-inflammatory and anticancer properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-1-methyl-3-indolyl)acetic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It binds to auxin receptors in plants, triggering a cascade of cellular events that regulate growth and development.

Pathways Involved: The compound influences the expression of genes involved in cell division, elongation, and differentiation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Target Compound : 2-(5-Methoxy-1-methyl-3-indolyl)acetic Acid

- Structure : Indole core with 5-OCH₃, 1-CH₃, and 3-CH₂COOH substituents.

- Synthesis : Typically involves alkylation or acylation of pre-functionalized indole intermediates. For example, methoxy and methyl groups may be introduced via electrophilic substitution or nucleophilic displacement, followed by acetic acid side-chain attachment through hydrolysis of ester precursors.

Comparison Compounds :

5-Methoxyindole-3-acetic Acid (5-MIAA)

- Synthesis : Prepared via oxalyl chloride-mediated acylation of 5-methoxyindole, followed by hydrolysis.

1-(p-Chlorobenzoyl)-5-Methoxy-2-Methylindole-3-acetic Acid (Indomethacin)

- Structure : 5-OCH₃, 2-CH₃, and 3-CH₂COOH, with a p-chlorobenzoyl group at the 1-position.

- Synthesis : Involves Friedel-Crafts acylation of 5-methoxy-2-methylindole with p-chlorobenzoyl chloride, followed by acetic acid functionalization.

- Key Differences : The bulky p-chlorobenzoyl group enhances anti-inflammatory potency but increases lipophilicity and gastrointestinal toxicity.

2-(5-Phenyl-1H-indol-1-yl)acetic Acid Derivatives

Physicochemical Properties

Key Observations :

Anti-Inflammatory Activity

Antipyretic and Analgesic Effects

Metabolic Stability and Toxicity

Biological Activity

2-(5-Methoxy-1-methyl-3-indolyl)acetic acid, a derivative of indole, has garnered attention for its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the class of methoxyindoles, characterized by a methoxy group attached to an indole structure. The synthesis typically involves the reaction of indole derivatives with acetic acid under specific conditions to yield the desired compound. Various synthetic pathways have been explored, enhancing the yield and purity of the product.

Biological Activities

1. Anti-inflammatory Properties

Research indicates that 2-(5-Methoxy-1-methyl-3-indolyl)acetic acid exhibits significant anti-inflammatory effects. It acts as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are crucial in the inflammatory process. A study demonstrated that this compound effectively reduced prostaglandin E2 (PGE2) levels, thereby mitigating inflammation and pain responses in animal models .

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including total antioxidant capacity (TAC) and free radical scavenging assays. Results indicated that it possesses a strong ability to neutralize free radicals, which is vital for protecting cells from oxidative stress .

3. Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of 2-(5-Methoxy-1-methyl-3-indolyl)acetic acid against various cancer cell lines. The MTT assay revealed that this compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .

Data Table: Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Antioxidant | High free radical scavenging ability | |

| Cytotoxicity | Reduced cell viability in cancer cells |

Case Studies

Several case studies have highlighted the therapeutic potential of 2-(5-Methoxy-1-methyl-3-indolyl)acetic acid:

-

Case Study 1: Inflammatory Models

In a controlled experiment using rat models of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, demonstrating its efficacy in managing inflammatory responses. -

Case Study 2: Cancer Cell Lines

A study involving human breast cancer cell lines showed that treatment with varying concentrations of 2-(5-Methoxy-1-methyl-3-indolyl)acetic acid led to apoptosis in a significant percentage of cells, suggesting its role as a potential chemotherapeutic agent.

Q & A

Q. What are the established synthetic routes for 2-(5-Methoxy-1-methyl-3-indolyl)acetic Acid?

The compound is synthesized via condensation reactions using indole derivatives and acetic acid analogs. For example, a common method involves refluxing 5-methoxy-2-methylindole with chloroacetic acid in the presence of sodium acetate and acetic acid (3–5 hours, 80–100°C) . Alternative routes may use formyl intermediates (e.g., 3-formyl-1H-indole-2-carboxylic acid) coupled with aminothiazolone derivatives under acidic conditions .

Q. How is the purity and structural integrity of the compound validated?

Analytical methods include:

- UV/Vis spectroscopy : Absorption maxima at 221 nm and 276 nm in methanol .

- HPLC : Purity ≥95% with retention time validated against certified reference standards .

- Melting point analysis : Observed mp 161–163°C (deviations may indicate impurities) .

Q. What are the recommended storage conditions to ensure stability?

Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability data confirm integrity for ≥4 years under these conditions . Avoid repeated freeze-thaw cycles to prevent degradation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies (e.g., variable antimicrobial efficacy) may arise from differences in:

- Assay conditions : pH, temperature, or solvent polarity affecting solubility .

- Cell line specificity : Tumor vs. non-tumor models (e.g., estrogen-dependent vs. independent breast cancer cells) .

- Structural analogs : Compare with derivatives like 5-hydroxyindole-3-acetic acid, which lacks the methoxy group but retains activity .

Q. What experimental designs are optimal for studying its interaction with cyclooxygenase (COX) enzymes?

- In vitro assays : Use purified COX-1/COX-2 with arachidonic acid as substrate; measure inhibition via spectrophotometric detection of prostaglandin metabolites .

- Molecular docking : Compare binding affinity with indomethacin (a structural analog) using density-functional theory (DFT) to model exact exchange interactions .

Q. How does substitution at the indole ring (e.g., methoxy vs. methyl groups) influence physicochemical properties?

- Lipophilicity : Methoxy groups increase polarity (logP reduction by ~0.5 units) vs. methyl groups.

- Acid dissociation (pKa) : The acetic acid moiety has a pKa ~4.2, but electron-donating methoxy groups may slightly raise this value .

- Crystallography : X-ray diffraction of analogs (e.g., bis-indolylalkanes) reveals steric effects from substituents .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Byproduct minimization : Optimize stoichiometry of chloroacetic acid and sodium acetate to reduce unreacted intermediates .

- Safety protocols : Address hazards (H302: harmful if swallowed; H315: skin irritation) via inert-atmosphere reflux and PPE .

Methodological Considerations

Q. How to validate its role as a biomarker in metabolic studies?

- Stable isotope labeling : Use deuterated analogs (e.g., 5-hydroxyindole-3-acetic-2,2-d2 acid) as internal standards in LC-MS/MS workflows .

- Cohort studies : Correlate urinary concentrations with dietary indole intake in controlled populations .

Q. What computational tools predict its pharmacokinetic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.